4'-Bromo[1,1'-biphenyl]-4-acetamide
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Overview
Description
4’-Bromo[1,1’-biphenyl]-4-acetamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo[1,1’-biphenyl]-4-acetamide typically involves the bromination of biphenyl followed by acetamidation. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The brominated biphenyl is then reacted with acetic anhydride in the presence of a base like pyridine to form the acetamide derivative.
Industrial Production Methods: Industrial production of 4’-Bromo[1,1’-biphenyl]-4-acetamide may involve large-scale bromination and acetamidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo[1,1’-biphenyl]-4-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl carboxylic acids or ketones.
Reduction Products: Biphenyl amines or alcohols.
Coupling Products: Extended biaryl systems.
Scientific Research Applications
4’-Bromo[1,1’-biphenyl]-4-acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-Bromo[1,1’-biphenyl]-4-acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and acetamide groups play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
4-Bromobiphenyl: Lacks the acetamide group, making it less versatile in certain reactions.
4-Acetamidobiphenyl: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4’-Bromo[1,1’-biphenyl]-4-ol: Contains a hydroxyl group instead of an acetamide group, altering its chemical properties.
Uniqueness: 4’-Bromo[1,1’-biphenyl]-4-acetamide is unique due to the presence of both bromine and acetamide groups, which confer distinct reactivity and potential applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBODOMUIVYODKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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